3',5'-Bis-trifluoromethyl-biphenyl-4-ol
Description
3',5'-Bis-trifluoromethyl-biphenyl-4-ol is a biphenyl derivative featuring hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents. The compound consists of two benzene rings connected by a single bond (biphenyl core), with hydroxyl at position 4 and trifluoromethyl groups at positions 3' and 5' (Figure 1).
Properties
Molecular Formula |
C14H8F6O |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]phenol |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)8-1-3-12(21)4-2-8/h1-7,21H |
InChI Key |
GTWUSXVHYCSYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Trifluoromethyl groups : Improve metabolic stability and modulate electronic properties.
- Hydroxyl group: Introduces acidity (pKa ~10 for phenols) and hydrogen-bonding capacity.
Comparison with Structural Analogs
The following table summarizes critical differences between 3',5'-Bis-trifluoromethyl-biphenyl-4-ol and related compounds:
Functional Group Influence on Properties
Acidity: Phenol (Target): Expected pKa ~10 due to resonance stabilization of the phenoxide ion. Benzyl Alcohols (): pKa ~15–16 (weaker acidity than phenol). Carboxylic Acid (): pKa ~2–4 (significantly stronger acid due to -COOH group).
Solubility :
- The hydroxyl group in the target compound enhances water solubility compared to benzyl alcohols, but less than the carboxylic acid analog, which ionizes readily in aqueous media .
Synthetic Utility: Benzyl alcohols () are often intermediates in oxidation reactions (e.g., to ketones or carboxylic acids). The phenol derivative may serve as a precursor for ethers or esters, while the carboxylic acid () is suited for amide coupling in drug design.
Substituent Position Effects
- Symmetry vs. Asymmetry: The target compound and [3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol () exhibit symmetric -CF₃ substitution (3',5'), which may improve crystallinity compared to asymmetric analogs like 3,4'-Bis(trifluoromethyl)benzhydrol ().
- Electronic Effects :
- Para-substituted -CF₃ groups (target compound) create a strong electron-deficient aromatic system, enhancing reactivity in electrophilic substitution compared to meta-substituted derivatives.
Thermal and Physical Stability
- Melting Points :
- Stability :
- Trifluoromethyl groups increase thermal stability by reducing electron density in the aromatic ring, mitigating decomposition pathways .
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling is a cornerstone for constructing the biphenyl core. This method employs a palladium catalyst to couple a boronic acid derivative with a halogenated arene. For 3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-ol, the reaction typically involves:
Optimized Conditions
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the boronic ester. Reductive elimination yields the biphenyl product. Electron-withdrawing trifluoromethyl groups enhance reactivity by stabilizing the transition state.
Ullmann Coupling for Biphenyl Formation
Copper-Mediated Coupling
Ullmann coupling offers a cost-effective alternative using copper catalysts:
Limitations
-
Lower yields compared to Suzuki-Miyaura due to side reactions.
-
Requires harsh deprotection conditions, complicating scalability.
Friedel-Crafts Alkylation Strategy
Reaction Design
This method constructs the biphenyl backbone via electrophilic aromatic substitution:
Key Observations
-
Regioselectivity : Para-substitution dominates due to steric hindrance from trifluoromethyl groups.
Nitration-Reduction Sequence
Stepwise Synthesis
Challenges
-
Byproducts : Over-nitration and isomer formation require careful temperature control.
Halogenation and Hydrolysis
Bromination-Hydrolysis Route
-
Bromination : 1,3-Bis(trifluoromethyl)benzene is brominated using N,N′-dibromo-5,5-dimethylhydantoin in H₂SO₄/AcOH at 45°C, yielding 3,5-bis(trifluoromethyl)bromobenzene.
-
Coupling : Kumada coupling with 4-methoxyphenylmagnesium bromide forms the biphenyl structure.
-
Demethylation : BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group.
Efficiency
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | 68–82 | High regioselectivity, scalability | Cost of palladium catalysts |
| Ullmann Coupling | 55–60 | Low catalyst cost | Low yield, harsh conditions |
| Friedel-Crafts | 70–75 | Simple workflow | Limited substrate compatibility |
| Nitration-Reduction | 50–55 | Avoids toxic halogens | Multi-step, moderate yield |
| Halogenation-Hydrolysis | 65–70 | High intermediate yields | Requires careful handling |
Optimization Strategies
Catalyst Recycling
Q & A
Q. What are optimized synthetic routes for 3',5'-Bis-trifluoromethyl-biphenyl-4-ol, considering steric and electronic challenges posed by trifluoromethyl groups?
- Methodological Answer : Synthesis often begins with Suzuki-Miyaura cross-coupling of halogenated aryl precursors with trifluoromethyl-substituted boronic acids. For example, coupling 4-bromo-3,5-bis(trifluoromethyl)benzene with a hydroxyl-protected phenylboronic acid, followed by deprotection . Steric hindrance from trifluoromethyl groups necessitates catalysts like Pd(PPh₃)₄ and elevated temperatures (80–100°C). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures removal of unreacted boronic acids. Yields typically range from 45–65%, depending on substituent positioning .
Q. How can researchers confirm the structural integrity and substituent positions of this compound?
- Methodological Answer : 1H/19F NMR is critical:
- 1H NMR : Aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm), with coupling constants confirming biphenyl linkage. The hydroxyl proton (δ ~5.5 ppm) may broaden due to hydrogen bonding.
- 19F NMR : Two equivalent trifluoromethyl groups yield a singlet (δ -62 to -65 ppm).
High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₄H₉F₆O: 320.23 g/mol) . X-ray crystallography resolves spatial arrangements if single crystals are obtained via slow evaporation in DCM/hexane .
Advanced Research Questions
Q. What strategies mitigate low solubility of this compound in cross-coupling reactions?
- Methodological Answer : Trifluoromethyl groups reduce solubility in polar solvents. Strategies include:
- Solvent Optimization : Use mixed solvents (e.g., THF/DMF 3:1) to enhance dissolution.
- Microwave-Assisted Synthesis : Reduces reaction time (10–20 min vs. 12–24 h) and improves yield by 10–15% .
- Derivatization : Temporarily protect the hydroxyl group with acetyl or TBS ethers to increase lipophilicity .
Q. How can computational methods (e.g., DFT) elucidate electronic effects of trifluoromethyl substituents on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron-withdrawing effects:
- Trifluoromethyl groups lower HOMO/LUMO energies, making the compound electrophilic at the hydroxyl-bearing ring.
- Fukui indices predict regioselectivity in electrophilic substitutions (e.g., nitration occurs para to hydroxyl) .
- Solvent effects (PCM model) refine predictions for reaction kinetics in polar aprotic media .
Q. How do researchers reconcile discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Steps include:
- Reproducing Synthesis : Validate starting material purity (HPLC ≥99%) and reaction conditions.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I mp 140–144°C vs. Form II mp 130–135°C) .
- Collaborative Validation : Cross-check NMR data with public databases (PubChem, CAS Common Chemistry) .
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic efficiencies for hydroxyl group functionalization?
- Methodological Answer : Differences stem from catalyst choice and reaction media. For example:
- Pd/C in ethanol achieves 70% conversion but causes partial dehalogenation.
- Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos) in toluene improve selectivity but require anhydrous conditions .
Statistical meta-analysis of reaction parameters (temperature, ligand ratio) identifies optimal conditions (e.g., 0.5 mol% Pd, 1.2 eq. base) .
Applications in Drug Discovery
Q. What in vitro assays assess the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ values reported in nM range).
- Cellular Uptake : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa), with trifluoromethyl groups enhancing membrane permeability .
- Toxicity Profiling : MTT assays identify cytotoxicity thresholds (e.g., IC₅₀ >50 μM in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
